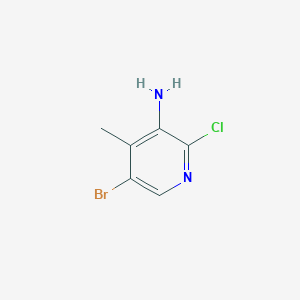

5-Bromo-2-chloro-4-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPSFLLGFGUUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591633 | |

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204231-59-3 | |

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Chloro 4 Methylpyridin 3 Amine

Precursor-Based Synthesis Routes

The synthesis of 5-bromo-2-chloro-4-methylpyridin-3-amine often begins with appropriately substituted pyridine (B92270) precursors. These routes leverage a series of chemical transformations to introduce the required bromo, chloro, methyl, and amino groups onto the pyridine ring.

Halogenation and Amination Strategies from Pyridine Precursors

One common approach involves the direct halogenation and subsequent amination of a suitable pyridine derivative. For instance, starting with 2-chloro-4-methylpyridine (B103993), a bromination reaction can be carried out to introduce the bromine atom at the 5-position. pipzine-chem.com This reaction can be facilitated by a suitable catalyst, such as a Lewis acid like aluminum trichloride, in a halogenated hydrocarbon solvent under elevated temperatures to ensure selective substitution. pipzine-chem.com Following bromination, the introduction of the amino group at the 3-position can be achieved through various amination techniques.

Another strategy begins with a substituted pyridine and involves a chlorination reaction to introduce the chlorine atom at the 2-position, followed by methylation and then bromination. pipzine-chem.com The precise control of reaction conditions, including reactant ratios, temperature, time, and the choice of catalysts and solvents, is critical for achieving high selectivity and yield in each step. pipzine-chem.com

Reduction of Halogenated Nitropyridine Intermediates to Yield this compound

A widely employed strategy for the synthesis of this compound involves the reduction of a halogenated nitropyridine intermediate, specifically 5-bromo-2-chloro-4-methyl-3-nitropyridine. sigmaaldrich.comsigmaaldrich.com This nitro compound serves as a crucial precursor, with the nitro group at the 3-position being subsequently reduced to the desired amine.

The reduction of the nitro group in 2-amino-3-nitropyridine (B1266227) and its derivatives using stannous chloride in the presence of hydrochloric acid is a well-established method. orgsyn.org This protocol is effective for converting the nitro group to an amino group.

Catalytic hydrogenation is another effective method for the reduction of nitropyridines. This process typically involves the use of a metal catalyst, such as platinum on charcoal (Pt/C) or palladium on carbon (Pd/C), in the presence of hydrogen gas. google.comgoogle.com The reaction is often carried out in a suitable solvent, and the conditions can be optimized to achieve high yields. For instance, the hydrogenation of 5-nitro-2-picoline to 5-amino-2-methyl pyridine has been successfully achieved using a 10% Pd/C catalyst in a 1,4-dioxane (B91453) solution under hydrogen pressure. google.com To prevent dechlorination during the hydrogenation of chlorinated nitroaromatic compounds, inhibitors like thiophene (B33073) can be added to the reaction mixture. google.com

| Catalyst | Substrate | Product | Yield | Reference |

| 10% Pd/C | 5-nitro-2-picoline | 5-amino-2-methyl pyridine | High | google.com |

| 1% Platinum on charcoal | 2,5-dichlornitrobenzene | 2,5-dichloroaniline | 95.6% | google.com |

Diazotization-Mediated Synthetic Pathways

Diazotization reactions provide a versatile method for introducing a bromine atom onto the pyridine ring. This process typically involves the conversion of an amino group to a diazonium salt, which is then displaced by a bromide ion. For example, an amino group on a pyridine ring can be converted to a diazonium salt using reagents like sodium nitrite (B80452) and hydrochloric acid at low temperatures. pipzine-chem.com Subsequent treatment with a suitable bromine source introduces the bromine atom. pipzine-chem.com This method has been utilized in the synthesis of various brominated pyridine derivatives. pipzine-chem.comgoogle.com

Multi-Step Approaches from Simpler Pyridine Derivatives

The synthesis of this compound can also be accomplished through multi-step reaction sequences starting from simpler, more readily available pyridine derivatives. One such approach begins with 2-chloro-4-methylpyridine, which is first nitrated to yield 2-chloro-4-methyl-5-nitropyridine. pipzine-chem.com The nitro group is then reduced to an amino group, forming 2-chloro-4-methyl-5-aminopyridine. pipzine-chem.com This amino group can then be converted to a bromine atom via a diazotization reaction followed by treatment with a bromide source to afford the target molecule. pipzine-chem.com

Another multi-step synthesis starts with 4-methyl-5-nitropyridin-2-ol. rsc.org This precursor is first brominated, and the resulting product is then treated with phosphorus oxychloride to introduce the chloro group, yielding 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.org The nitro group of this intermediate can then be reduced to the desired amine.

Knoevenagel Condensation and Cyclization Sequences

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a cornerstone in the synthesis of various heterocyclic compounds, including pyridine derivatives. wikipedia.org This reaction, often followed by a cyclization step, allows for the construction of the pyridine ring from acyclic precursors. rsc.orgrsc.org

In the context of pyridine synthesis, the Knoevenagel condensation can be part of a domino sequence, where multiple reactions occur in a single pot. rsc.orgrsc.org For instance, a one-pot synthesis might involve a Knoevenagel condensation, a Michael addition, and a subsequent cyclization to form a polysubstituted pyridine. rsc.orgrsc.org The versatility of this approach lies in the ability to introduce a variety of substituents onto the pyridine ring by choosing the appropriate starting materials. nih.govnih.gov The reaction mechanism often involves the formation of an intermediate that undergoes an intramolecular cyclization to furnish the final pyridine product. rsc.org The choice of catalyst, often a weak base like piperidine (B6355638) or an ammonium (B1175870) salt, is crucial for the success of the condensation. wikipedia.orgnih.gov

| Reaction Type | Description | Key Features |

| Knoevenagel Condensation | Nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org | Forms α,β-unsaturated ketones. wikipedia.org |

| Cyclization Sequence | A series of reactions that lead to the formation of a ring structure. | Can be part of a domino reaction. rsc.org |

| Domino Reaction | Multiple bond-forming reactions occur in a single pot. rsc.orgrsc.org | High efficiency and atom economy. rsc.org |

Selective Chlorination and Bromination at Pyridine Ring Positions

The introduction of chloro and bromo substituents at specific positions on the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. chemrxiv.orgyoutube.com

Selective halogenation methods have been developed to overcome these challenges. For instance, the use of N-halosuccinimides (NCS for chlorination and NBS for bromination) provides a milder alternative to elemental halogens. chemrxiv.org The regioselectivity of the halogenation can be influenced by the directing effects of existing substituents on the pyridine ring. youtube.com For example, amino groups are strong activating groups and can direct incoming electrophiles to specific positions. youtube.comrsc.org

In some cases, a ring-opening and ring-closing strategy can be employed to achieve selective halogenation. chemrxiv.org This involves temporarily transforming the pyridine into a more reactive intermediate, which can then be halogenated with high regioselectivity before being converted back to the pyridine ring. chemrxiv.org Another approach involves the use of designed phosphine (B1218219) reagents to achieve site-selective chlorination. nih.gov

| Reagent | Halogen | Typical Conditions | Selectivity |

| N-Chlorosuccinimide (NCS) | Chlorine | Mild conditions, often with a catalyst. chemrxiv.org | Can be highly regioselective depending on the substrate. chemrxiv.org |

| N-Bromosuccinimide (NBS) | Bromine | Mild conditions, often with a radical initiator or in refluxing acetonitrile (B52724). youtube.com | Can be highly regioselective depending on the substrate. youtube.com |

| Thionyl Chloride/Bromine | Bromine | Can be used for bromination of pyridine derivatives. youtube.com | Regioselectivity can be influenced by reaction conditions. youtube.com |

| Selectfluor with LiCl/LiBr | Chlorine/Bromine | Mild conditions, high regioselectivity for 2-aminopyridines. rsc.org | Good to high yields. rsc.org |

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving a high yield of this compound is paramount for the economic viability of its production. This requires careful optimization of various reaction parameters.

Temperature Control in Amination and Reduction Reactions

Temperature is a critical factor in both amination and reduction reactions, which are key steps in the synthesis of the target molecule. Amination of pyridines, such as the Chichibabin reaction, often requires elevated temperatures to proceed at a reasonable rate. youtube.com For example, the amination of 3-picoline with sodium amide can be carried out at 150°C in an autoclave. youtube.com However, lower temperatures may be achievable by using catalysts or more reactive reagents. orgsyn.org For instance, the addition of lithium iodide can lower the required reaction temperature for amination. youtube.com

Reductive amination, another important method for introducing amine groups, can also be temperature-sensitive. While some processes require elevated temperatures, recent research has focused on developing catalysts that allow for reductive amination to occur at ambient temperatures. acs.org This not only reduces energy consumption but can also improve the selectivity of the reaction by minimizing side reactions.

Solvent Selection and Impact on Reaction Efficiency

The choice of solvent can have a profound impact on reaction efficiency, yield, and even the course of a reaction. rsc.org In the synthesis of pyridine derivatives, a range of solvents have been employed, from polar aprotic solvents like DMF and acetonitrile to non-polar solvents like toluene. youtube.comchemicalbook.com The ideal solvent should dissolve the reactants and reagents, facilitate the desired reaction pathway, and allow for easy product isolation. rsc.org

In some cases, solvent-free conditions have been developed, which offer significant environmental and economic advantages. conicet.gov.arasianpubs.org For example, the Hantzsch pyridine synthesis has been successfully carried out under solvent-free conditions using a recyclable heteropolyacid catalyst. conicet.gov.ar The use of ionic liquids as both a solvent and a catalyst has also been explored for bromination reactions. asianpubs.org

Catalyst Systems and Ligand Effects in Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are often employed in the synthesis of complex pyridine derivatives. nih.govacs.orgmdpi.com The efficiency of these reactions is highly dependent on the catalyst system, which typically consists of a palladium precursor and a ligand. nih.govacs.org

The choice of ligand is crucial and can significantly influence the catalytic activity and selectivity of the reaction. nih.govacs.org A wide variety of ligands, including phosphine ligands and pyridine-based ligands, have been developed for this purpose. nih.govnih.govchemscene.com The electronic and steric properties of the ligand can affect the stability of the catalytic species and the rate of the catalytic cycle. nih.govacs.org For instance, electron-donating ligands can increase the electron density on the palladium center, which can facilitate oxidative addition, a key step in the catalytic cycle. nih.gov

Control of Regioselectivity and By-product Formation

Controlling regioselectivity—the preferential reaction at one position over another—is a major challenge in the synthesis of substituted pyridines. acs.orgnih.govnih.govchemrxiv.orgchemrxiv.org The formation of unwanted regioisomers and other by-products can significantly reduce the yield of the desired product and complicate its purification. acs.orgnih.govchemrxiv.orgchemrxiv.org

Several strategies can be employed to control regioselectivity. The use of directing groups can steer the reaction to a specific position on the pyridine ring. nih.gov For example, a blocking group can be temporarily introduced to prevent reaction at a particular site, allowing for functionalization at another position. acs.orgnih.govchemrxiv.orgchemrxiv.org The choice of reagents and reaction conditions can also have a profound effect on regioselectivity. chemrxiv.orgrsc.org For instance, in the halogenation of pyridines, the choice of halogenating agent and the presence of a catalyst can determine which position is halogenated. chemrxiv.orgrsc.org

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of complex chemical compounds to minimize environmental impact. These approaches focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. For the synthesis of this compound and related heterocyclic compounds, several green chemistry strategies have been explored.

One key area of development is the use of catalytic reactions, which can significantly improve reaction efficiency and reduce the generation of stoichiometric waste. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed for creating carbon-carbon bonds on the pyridine ring. mdpi.com These methods are often conducted in mixed aqueous solvent systems, such as 1,4-dioxane and water, which reduces the reliance on purely organic solvents. mdpi.com The use of a catalyst like tetrakis(triphenylphosphine)palladium(0) in small quantities (e.g., 5 mol%) exemplifies a move towards more atom-economical and sustainable processes. mdpi.com

The choice of solvent is a critical factor in green synthesis. Efforts are being made to replace traditional volatile organic compounds with more environmentally benign alternatives. Solvent-free reaction conditions represent an ideal green chemistry scenario. For example, the bromination of some heterocyclic precursors has been successfully achieved using ionic liquids like 1-butyl-3-methylimidazolium tribromide under solvent-free conditions, offering high yields and regioselectivity. asianpubs.org While not documented specifically for the target compound, this approach highlights a promising avenue for greener halogenation steps.

Process intensification techniques such as one-pot synthesis and the use of microwave irradiation are also central to green chemistry. One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent consumption, energy usage, and waste. google.com This approach simplifies procedures and lowers production costs. google.com Similarly, microwave-assisted synthesis can dramatically shorten reaction times and improve yields, often using greener catalysts like Nafion® NR50, a recyclable solid acid. mdpi.com

Solid-phase synthesis offers another green alternative by immobilizing a reactant on a solid support, which simplifies purification, allows for the easy removal of excess reagents and by-products, and can enable the recycling of the support material. researchgate.net This technique has been demonstrated for the synthesis of pyridine-based libraries from a 2-chloro-5-bromopyridine scaffold, indicating its potential applicability for producing derivatives like this compound with reduced solvent waste. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Related Pyridine Derivatives

| Feature | Traditional Synthesis | Green Chemistry Approach | Advantage of Green Approach | Reference |

|---|---|---|---|---|

| Catalyst | Stoichiometric reagents | Catalytic amounts (e.g., Pd catalysts, solid acids) | Reduced waste, higher efficiency, recyclability. | mdpi.commdpi.com |

| Solvent | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions | Reduced environmental impact, improved safety. | mdpi.comasianpubs.org |

| Energy | Conventional heating (hours) | Microwave irradiation (minutes) | Drastically reduced reaction times, energy savings. | mdpi.com |

| Process | Multi-step with isolation | One-pot or solid-phase synthesis | Fewer purification steps, less solvent waste, higher throughput. | researchgate.netgoogle.com |

Chemical Reactivity and Functionalization of 5 Bromo 2 Chloro 4 Methylpyridin 3 Amine

Nucleophilic Substitution Reactions of Halogen Atoms on the Pyridine (B92270) Ring

Nucleophilic substitution reactions on the pyridine ring of 5-Bromo-2-chloro-4-methylpyridin-3-amine are a key method for introducing new functional groups. The inherent electron-deficient nature of the pyridine ring, particularly at the α (C2, C6) and γ (C4) positions, facilitates these reactions. The reactivity of the halogen atoms is position-dependent, with the C2-chloro group and the C5-bromo group exhibiting different susceptibilities to nucleophilic attack.

Amination reactions introduce a nitrogen-based functional group, a common structural motif in many biologically active compounds. In the case of dihalogenated pyridines, the position of amination can often be controlled by the reaction conditions and the nature of the halogen atom. For instance, in the related compound 5-bromo-2-chloropyridine (B1630664), palladium-catalyzed amination using a Xantphos ligand preferentially occurs at the C5 position, leading to the formation of the corresponding 5-amino-2-chloropyridine (B41692) with high selectivity. researchgate.net Conversely, under neat conditions without a palladium catalyst, a reversal of chemoselectivity is observed, favoring substitution at the C2 position. researchgate.net

While specific studies on the nucleophilic amination of this compound are not extensively detailed in the provided results, the principles derived from similar structures like 5-bromo-2-chloro-3-fluoropyridine (B1227324) are informative. In this case, catalytic amination conditions with Pd2(dba)3 and Xantphos lead exclusively to the substitution of the bromide at the C5 position. researchgate.netresearchgate.net This suggests that under palladium catalysis, the C-Br bond is more reactive towards amination than the C-Cl bond.

Alkoxylation and thiolation reactions involve the substitution of a halogen atom with an alkoxy (-OR) or thioether (-SR) group, respectively. These reactions are typically carried out under nucleophilic aromatic substitution (SNAr) conditions. While direct examples for this compound are not prevalent in the search results, the general reactivity patterns of halopyridines suggest that such transformations are feasible. For example, in the synthesis of 3-Bromo-5-chloro-N-methylpyridin-4-amine, substitution reactions with nucleophiles like sodium hydroxide (B78521) or potassium tert-butoxide are mentioned as a general class of reactions for this type of compound. evitachem.com These conditions would likely lead to the displacement of one of the halogen atoms by a hydroxyl or alkoxyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the structural diversity achievable from this compound. nih.govlibretexts.org These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the active catalyst. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov For substrates with multiple halogen atoms, the reactivity order is generally I > Br > OTf > Cl. libretexts.org This suggests that in this compound, the C5-bromo position would be the more reactive site for Suzuki-Miyaura coupling.

Research on similar compounds, such as unprotected ortho-bromoanilines, has shown that Suzuki-Miyaura coupling can be effectively carried out with a variety of aryl, alkyl, and heteroaromatic boronic esters. nih.gov Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has also been shown to be an efficient method for creating C4-substituted pyrimidines. mdpi.com These examples highlight the potential for selective functionalization of this compound at the C5 position via Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table is a generalized representation based on common conditions for Suzuki-Miyaura reactions and may not be specific to this compound.

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, CataXCium A Pd G3 libretexts.orgnih.govmdpi.com |

| Ligand | XPhos, SPhos, Tri-tert-butylphosphonium tetrafluoroborate (B81430) mdpi.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. mychemblog.comwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of palladium to the aryl halide, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond. mychemblog.comlibretexts.org

In the context of this compound, the Buchwald-Hartwig amination offers a powerful method for introducing a wide variety of amino groups. Given the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, the amination would be expected to occur selectively at the C5 position. Studies on the amination of 5-bromo-2-chloropyridine and 5-bromo-2-chloro-3-fluoropyridine using a palladium-Xantphos catalyst system have demonstrated a strong preference for substitution at the C5 position. researchgate.netresearchgate.net This chemoselectivity allows for the synthesis of 5-amino-2-chloropyridine derivatives, which can then be further functionalized at the C2 position if desired.

Table 2: Key Components in Buchwald-Hartwig Amination This table is a generalized representation based on common conditions for Buchwald-Hartwig amination and may not be specific to this compound.

| Component | Example |

|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ researchgate.netmychemblog.com |

| Ligand | Xantphos, BINAP, P(o-tol)₃ researchgate.netmychemblog.comwikipedia.org |

| Base | Cs₂CO₃, NaOtBu, LiHMDS mychemblog.comlibretexts.org |

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly valued for its ability to construct carbon-carbon bonds under mild conditions, often at room temperature. wikipedia.orglibretexts.org The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which facilitates the formation of a copper acetylide intermediate. wikipedia.orglibretexts.org

For this compound, the Sonogashira coupling would provide a direct route to the synthesis of 5-alkynyl-2-chloro-4-methylpyridin-3-amine derivatives. The higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions would again direct the coupling to the C5 position. This selectivity is a common feature in Sonogashira reactions with dihalogenated substrates. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and an amine base, which often serves as the solvent. organic-chemistry.org

Stille Coupling and Negishi Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and both the Stille and Negishi reactions represent key strategies for the functionalization of this compound. These reactions typically occur at the most reactive halogen-substituted position, which in this case is the C-Br bond at the 5-position of the pyridine ring.

The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org For this compound, the bromine atom serves as the leaving group in the catalytic cycle. The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition to the C-Br bond. Subsequent transmetalation with an organostannane reagent (R-Sn(Alkyl)₃) and reductive elimination yields the 5-substituted pyridine derivative. wikipedia.org

The Negishi coupling offers an alternative approach, utilizing an organozinc reagent. researchgate.net This method is often favored due to the lower toxicity of zinc compounds compared to tin reagents. The catalytic cycle is similar to the Stille reaction, involving a palladium or nickel catalyst. researchgate.net The reactivity of the organozinc reagent allows for the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds under mild conditions. nih.govorgsyn.org The bromo-substituent at the 5-position is the expected site of coupling. researchgate.net The choice of catalyst and reaction conditions can be tailored to accommodate a wide variety of coupling partners, including alkyl-, aryl-, and heteroaryl-zinc halides. researchgate.net

| Reaction | Catalyst (Typical) | Coupling Partner | Product Type |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | 5-Aryl/Alkenyl-2-chloro-4-methylpyridin-3-amine |

| Negishi Coupling | PdCl₂(dppf), NiCl₂(dppe) | Organozinc (R-ZnX) | 5-Alkyl/Aryl-2-chloro-4-methylpyridin-3-amine |

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS) than benzene. However, the reactivity and regioselectivity are strongly influenced by the existing substituents. In this compound, the amino group at C-3 is a powerful activating group and directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions. The methyl group at C-4 is also activating, reinforcing this directing effect. Conversely, the chloro group at C-2 and the bromo group at C-5 are deactivating.

Given that positions 2, 4, and 5 are already substituted, the only available position for electrophilic attack is C-6. The strong para-directing influence of the C-3 amino group makes the C-6 position the most probable site for substitution. Potential EAS reactions could include nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃), which would introduce a substituent at the C-6 position. The chlorine atom at the C-2 position does exert some deactivating effect, which may necessitate carefully controlled reaction conditions to achieve the desired transformation. pipzine-chem.com

Functionalization of the Amino Group

The primary amino group at the C-3 position is a key site for a variety of functionalization reactions, including acylation, sulfonylation, and diazotization.

The nucleophilic nature of the amino group allows for straightforward acylation and sulfonylation.

Acylation reactions with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) yield the corresponding amides. ncert.nic.in This transformation is useful for introducing a wide range of acyl groups. For instance, reaction with benzoyl chloride would produce N-(5-Bromo-2-chloro-4-methylpyridin-3-yl)benzamide. Such reactions have been successfully performed on structurally similar compounds like 5-bromo-2-methylpyridin-3-amine (B1289001), indicating the viability of this approach. mdpi.comresearchgate.net

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide. rasayanjournal.co.inresearchgate.net These sulfonamide derivatives are of significant interest in medicinal chemistry. nih.gov The reaction conditions are generally mild, and the resulting sulfonamides are typically stable compounds. google.com

| Reaction Type | Reagent | Base (Typical) | Product |

| Acylation | R-COCl or (R-CO)₂O | Pyridine, Et₃N | N-(5-Bromo-2-chloro-4-methylpyridin-3-yl)amide |

| Sulfonylation | R-SO₂Cl | Pyridine | N-(5-Bromo-2-chloro-4-methylpyridin-3-yl)sulfonamide |

The primary aromatic amino group of this compound can be converted into a diazonium salt. This diazotization is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). byjus.comgoogle.com

The resulting pyridin-3-diazonium salt is a highly valuable intermediate that can undergo a variety of subsequent transformations, effectively replacing the amino group with other functionalities. For example, in Sandmeyer-type reactions, the diazonium group can be displaced by halides (Cl, Br) using the corresponding copper(I) salts, or by a cyano group using copper(I) cyanide. Heating the diazonium salt in water leads to the formation of the corresponding phenol (B47542) (3-hydroxy derivative). These transformations provide a powerful synthetic route to a range of 3-substituted pyridine derivatives that might be difficult to access directly. rsc.orgacs.org

Functionalization of the Methyl Group

The methyl group at the C-4 position offers another handle for synthetic modification, primarily through oxidation reactions. Strong oxidizing agents can convert the methyl group into a carboxylic acid. A common method for the oxidation of methyl groups on aromatic rings is the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. Another effective reagent is chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in sulfuric acid), often referred to as the Jones reagent. rsc.org

Alternatively, a more selective method involves radical-mediated oxidation. For instance, the use of N-bromosuccinimide (NBS) under photoirradiation can initiate the oxidation of an aromatic methyl group to a carboxylic acid, often proceeding through a benzyl (B1604629) bromide intermediate. researchgate.net This transformation would yield 5-bromo-3-amino-2-chloropyridine-4-carboxylic acid, a valuable intermediate for further derivatization, such as esterification or amide bond formation.

Halogenation at the Methyl Group

The methyl group at the 4-position of this compound represents a potential site for functionalization via halogenation. Typically, the halogenation of alkyl groups attached to aromatic or heteroaromatic rings proceeds through a free-radical mechanism. This type of reaction is commonly initiated by ultraviolet (UV) light or the use of radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

While specific literature detailing the radical halogenation of the methyl group on this compound is not prevalent, the general principles of such reactions on substituted methylpyridines (picolines) are well-established. The reaction would involve the abstraction of a hydrogen atom from the methyl group by a halogen radical, forming a benzylic-type radical. This radical is stabilized by resonance with the pyridine ring. The subsequent reaction with a halogen molecule or the halogenating agent propagates the radical chain and yields the halogenated product, such as 5-bromo-2-chloro-4-(bromomethyl)pyridin-3-amine.

The electronic nature of the pyridine ring, influenced by the existing chloro, bromo, and amino substituents, would affect the stability of the radical intermediate and thus the reaction's feasibility and conditions. The conditions for such a transformation would require careful optimization to prevent competing reactions or degradation of the starting material.

| Reagent | Initiator | Solvent | Temperature | Product Type |

| N-Bromosuccinimide (NBS) | AIBN or UV light | Carbon tetrachloride (CCl₄) | Reflux | Bromomethylpyridine |

| N-Chlorosuccinimide (NCS) | AIBN or UV light | Benzene | Reflux | Chloromethylpyridine |

Redox Chemistry of the Pyridine Ring System

Oxidation Processes

The pyridine ring system is susceptible to oxidation, most notably at the nitrogen atom to form a pyridine N-oxide. scripps.eduumich.edu This transformation alters the electronic properties of the ring, making it more electron-deficient and activating the positions ortho (2 and 6) and para (4) to the nitrogen for nucleophilic attack. scripps.edusemanticscholar.org Common oxidizing agents for this purpose include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. umich.edu

The oxidation of this compound would yield this compound N-oxide. This N-oxide derivative could then serve as an intermediate for further functionalization. For instance, the N-oxide group can be readily removed through deoxygenation reactions, making it a useful directing group in synthesis. semanticscholar.org

Another potential oxidation process involves the amino group at the C-3 position. For example, the oxidation of 2-amino-5-bromopyridine (B118841) to 5-bromo-2-nitropyridine (B47719) using hydrogen peroxide has been reported. chemicalbook.com A similar transformation could potentially convert the 3-amino group of the title compound into a nitro group, yielding 5-bromo-2-chloro-4-methyl-3-nitropyridine.

Table 2: General Conditions for Oxidation of Pyridine Derivatives

| Reaction Type | Oxidizing Agent | Solvent | General Conditions |

| N-Oxidation | m-CPBA | Dichloromethane (DCM) | Room Temperature |

| N-Oxidation | H₂O₂ / Acetic Acid | Acetic Acid | 70-80 °C |

| Amine to Nitro | Hydrogen Peroxide | Acetone/Water | 10-40 °C |

Reduction Processes

Reduction reactions are crucial in the synthesis of substituted aminopyridines. The 3-amino group of this compound is commonly introduced by the reduction of a corresponding nitro compound, specifically 5-bromo-2-chloro-4-methyl-3-nitropyridine. nih.gov This reduction is a standard transformation in heterocyclic chemistry.

Several methods are available for the reduction of a nitro group on a pyridine ring. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a clean and efficient method. google.com Chemical reducing agents are also widely used. Stannous chloride (SnCl₂) in hydrochloric acid is a classic and effective method for this transformation. google.comorgsyn.org Other metal-based reductions, such as iron in acetic acid or zinc in hydrochloric acid, can also be employed. The choice of reducing agent can be critical to avoid the reduction of other functional groups, such as the chloro and bromo substituents.

Table 3: Common Reagents for the Reduction of Nitropyridines to Aminopyridines

| Reducing Agent | Solvent | Key Features | Reference |

| SnCl₂ · 2H₂O | Ethanol / Hydrochloric Acid | Widely used, reliable for halopyridines. | orgsyn.org |

| Catalytic Hydrogenation (Pd/C) | Ethanol / Methanol | Clean reaction, requires pressure vessel. | google.com |

| Iron Powder | Acetic Acid / Ethanol | Inexpensive, mild conditions. | orgsyn.org |

| TiCl₄ / Mg | Tetrahydrofuran (THF) | Alternative for specific substrates. | google.com |

Halogen Dance Reactions and Their Mechanistic Implications

The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This reaction provides a powerful method for accessing isomers that are difficult to synthesize through conventional routes. clockss.orgresearchgate.net The mechanism typically involves deprotonation of the ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate. wikipedia.org

For this compound, a halogen dance reaction would be mechanistically plausible. The reaction would likely be initiated by deprotonation at the C-6 position, which is the most acidic proton on the pyridine ring, to form a lithiated species. The driving force for the subsequent halogen migration is the formation of a thermodynamically more stable carbanion. wikipedia.org In the pyridine series, halogens typically migrate to an adjacent position (a 1,2-shift). clockss.org

In this specific molecule, the chlorine atom at the 2-position is generally considered a non-labile directing group that is unlikely to migrate. clockss.org The bromine atom at the 5-position, however, is more labile and would be the one expected to "dance". Following deprotonation at C-6, the bromine could migrate from C-5 to C-6. This process occurs through a series of halogen-metal exchange steps, ultimately leading to a new isomer where the lithium and bromine atoms have swapped positions. Quenching this intermediate with an electrophile would result in a 6-substituted-5-bromopyridine derivative. The stability of the lithiated intermediates, influenced by the electronic effects of the chloro, amino, and methyl groups, would be the determining factor for the reaction's outcome. wikipedia.orgwhiterose.ac.uk

Table 4: Factors Influencing Halogen Dance Reactions

| Factor | Implication | Details | Reference |

| Base | Crucial for deprotonation | Strong, non-nucleophilic bases like LDA or LiTMP are typically required. | wikipedia.org |

| Solvent | Affects reactivity | Tetrahydrofuran (THF) is a common solvent; its coordinating ability is important. | wikipedia.org |

| Temperature | Controls reaction pathway | Low temperatures (e.g., -78 °C) are often necessary to control the reaction and prevent side products. | clockss.org |

| Halogen | Determines mobility | Iodine and bromine are more prone to migration than chlorine. | clockss.org |

Applications of 5 Bromo 2 Chloro 4 Methylpyridin 3 Amine in Complex Molecule Synthesis

Role as a Key Building Block in Medicinal Chemistry

In the realm of medicinal chemistry, 5-Bromo-2-chloro-4-methylpyridin-3-amine is a pivotal intermediate for the construction of pharmacologically active compounds. Its structural framework is particularly suited for the development of kinase inhibitors and other therapeutic agents, as well as for creating diverse molecular scaffolds for drug discovery programs.

The chemical architecture of this compound is instrumental in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The distinct reactivity of the chloro and bromo substituents on the pyridine (B92270) ring allows for sequential cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups. This modular approach is fundamental to building the complex molecular structures required for potent and selective kinase inhibition.

For instance, this compound is a key starting material in the synthesis of certain anaplastic lymphoma kinase (ALK) inhibitors, a class of targeted cancer therapies. The synthetic strategy often involves a Suzuki or Stille coupling at the 5-position (bromine) followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the 2-position (chlorine). The amino group at the 3-position can be further functionalized or can serve to modulate the electronic properties and conformational flexibility of the final molecule, which is crucial for its binding affinity to the target kinase.

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. mdpi.com this compound provides a highly functionalized and versatile pyridine core that can be elaborated into a diverse library of compounds for drug discovery screening. mdpi.com The differential reactivity of its substituents allows for the systematic variation of the molecular structure, which is a key aspect of structure-activity relationship (SAR) studies.

By strategically modifying the groups at the 2, 3, and 5-positions, medicinal chemists can fine-tune the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, to optimize their drug-like characteristics. This scaffold approach accelerates the discovery of novel therapeutic agents by providing a robust platform for the rapid generation of new chemical entities with a high potential for biological activity.

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and taste. nih.gov They have emerged as important targets for the development of new analgesics and other therapeutics. While direct evidence for the use of this compound in the synthesis of TRP channel modulators is not extensively documented in publicly available literature, its structural motifs are relevant to the design of such compounds. The substituted pyridine core can be incorporated into larger molecules designed to interact with specific TRP channels. The ability to introduce diverse substituents through cross-coupling reactions makes it a potentially valuable precursor for creating novel ligands that can modulate the activity of these channels.

Intermediate in Agrochemical Synthesis

The utility of this compound extends to the field of agrochemicals, where it serves as an intermediate in the synthesis of next-generation pesticides. chemimpex.com

Pyridine-based compounds are a significant class of pesticides, encompassing herbicides, insecticides, and fungicides. nbinno.com The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel agrochemicals. The halogen atoms provide handles for introducing toxophoric groups or for building more complex heterocyclic systems known to possess pesticidal activity. The methyl and amino groups can be modified to influence the compound's spectrum of activity, environmental persistence, and selectivity towards target pests.

Precursor for Advanced Materials

Beyond its applications in the life sciences, this compound holds potential as a precursor for the development of advanced materials. The presence of multiple reactive sites allows for its incorporation into polymeric structures or for the synthesis of functional organic materials with specific electronic or optical properties. For example, the pyridine nitrogen can be used for coordination with metal centers to form metal-organic frameworks (MOFs), or the aromatic system can be extended through polymerization to create conductive polymers. While this area of application is less explored compared to its role in medicinal and agrochemical chemistry, the versatility of this compound suggests it could be a valuable component in the design of novel materials.

Development of Novel Materials with Tailored Electronic Properties

The strategic substitution on the pyridine core of this compound provides a powerful tool for chemists to engineer materials with precisely controlled electronic properties. The interplay between the halogen atoms and the amino/methyl groups allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This capability is fundamental to designing new organic materials for electronic applications.

Structural isomers of this compound are known to be significant in materials science. evitachem.com For instance, related halogenated pyridines serve as intermediates in the development of organic semiconductors. evitachem.com The specific substitution pattern in this compound influences the intramolecular charge distribution, which in turn dictates the bulk electronic behavior of materials derived from it. By participating in polymerization or controlled assembly, these pyridine units can be incorporated into larger macromolecular structures, where their inherent electronic characteristics are imparted to the final material, leading to tailored conductivity, charge-carrier mobility, and optical properties.

Applications in Organic Electronics

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on materials with specific energy gaps to ensure efficient charge injection, transport, and recombination for light emission. pku.edu.cn Heterocyclic compounds are frequently used as the core components of emitters, host materials, or charge-transport layers in OLED devices. pku.edu.cnnih.gov

Synthesis of Heterocyclic Compounds Incorporating the Pyridine Core

The reactivity of the functional groups on this compound makes it an excellent starting point for constructing more complex, multi-ring heterocyclic systems. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

This reaction allows for the formation of a new carbon-carbon bond between the pyridine ring and various aryl or heteroaryl partners. For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 5-aryl-2-chloro-4-methylpyridin-3-amine derivative. This strategy is highly effective for synthesizing biaryl compounds, which are common structures in pharmaceuticals and functional materials. A study on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated its successful use in Suzuki cross-coupling reactions to produce a variety of 5-aryl-2-methylpyridin-3-amine molecules in moderate to good yields. mdpi.com

Table 1: Representative Suzuki Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Potential Product |

|---|

Annulation Reactions to Form Fused Ring Systems

Annulation, the formation of a new ring onto an existing one, is a powerful strategy for building molecular complexity. The structure of this compound is well-suited for such transformations, leading to the creation of polycyclic heteroaromatic compounds. These fused systems are of great interest in medicinal chemistry and material science due to their rigid, planar structures that can facilitate strong intermolecular interactions. sigmaaldrich.com

The vicinal arrangement of the amino group at the C3 position and the chloro group at the C2 position provides a reactive site for annulation. For instance, a reaction with a suitable dielectrophile could lead to the formation of a new heterocyclic ring fused to the pyridine core. One potential pathway involves the reaction of the amine with a β-keto ester under conditions that promote cyclization, which could lead to the formation of a pyridopyrimidine system.

Furthermore, intramolecular cyclization strategies can be envisioned. After a coupling reaction at the bromine position, functional groups on the newly introduced substituent could react with the amino or chloro groups on the pyridine ring to form a fused system. The synthesis of various fused heterocycles, such as thiazoles, has been demonstrated starting from brominated precursors, highlighting the utility of such building blocks in annulation strategies. sciepub.com These methods provide access to a wide range of N-fused heterocycles, which are ubiquitous in biologically active compounds and functional materials. nih.gov

Computational and Theoretical Investigations of 5 Bromo 2 Chloro 4 Methylpyridin 3 Amine and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to molecules like 5-Bromo-2-chloro-4-methylpyridin-3-amine to predict their properties.

Electronic Structure Analysis (HOMO/LUMO Energies)

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the energies of the HOMO and LUMO. researchgate.netesisresearch.org For pyridine (B92270) derivatives, the HOMO is typically located over the pyridine ring and the amino group, while the LUMO is distributed over the heterocyclic ring. researchgate.net The HOMO-LUMO energy gap provides insights into the charge transfer interactions within the molecule. esisresearch.orgresearchgate.net A smaller energy gap suggests higher reactivity and potential for charge transfer, which is a desirable characteristic for applications in electronics and nonlinear optics. irjweb.comesisresearch.org

For instance, in a study of related pyridine derivatives, the HOMO-LUMO gap was found to be influenced by the nature of substituents on the phenyl ring. researchgate.net Electron-donating groups tended to lower the band gap energy compared to electron-withdrawing groups, suggesting that strategic substitution can be used to tune the electronic properties of these compounds. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Hypothetical Derivative A | -5.8 | -1.2 | 4.6 |

| Hypothetical Derivative B | -6.1 | -1.5 | 4.6 |

| Hypothetical Derivative C | -5.9 | -1.1 | 4.8 |

Reaction Pathway Calculations and Transition State Analysis

Computational methods, particularly DFT, are invaluable for mapping out reaction pathways and identifying transition states. This allows for the prediction of the most favorable synthetic routes and reaction conditions. For example, in the synthesis of related halogenated pyridin-amines, computational reaction path searches can be integrated with experimental feedback to optimize reaction conditions, such as temperature and solvent selection.

Prediction of Reactivity Indices (e.g., Electrophilicity, Electronic Chemical Potential)

DFT calculations can be used to determine a range of global reactivity descriptors, including electronegativity, chemical hardness, softness, and the electrophilicity index. irjweb.commdpi.com These indices provide a quantitative measure of the molecule's reactivity.

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to charge transfer. A higher hardness value indicates greater stability. irjweb.com

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These reactivity indices are calculated from the HOMO and LUMO energies. researchgate.net For example, a study on various pyridine derivatives used DFT to calculate these indices and describe potential reaction pathways. mdpi.com

Table 2: Calculated Reactivity Indices for Hypothetical Pyridine Derivatives

| Parameter | Formula | Hypothetical Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 |

| Global Electrophilicity (ω) | μ2 / (2η) | 2.66 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and the accessible shapes it can adopt. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a material. While specific MD studies on this compound were not found, this technique is a standard tool for conformational analysis in computational chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemicalbook.com For derivatives of this compound, QSAR studies could be employed to predict their potential as, for example, kinase inhibitors. chemicalbook.com By developing a QSAR model, researchers can design new derivatives with potentially enhanced activity before undertaking their synthesis and testing, thus saving time and resources.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Chloro 4 Methylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the chemical environment of hydrogen and carbon atoms within a molecule, providing critical insights into its structure.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the number and arrangement of protons in 5-Bromo-2-chloro-4-methylpyridin-3-amine. Based on its structure, one would anticipate distinct signals for the aromatic proton, the methyl group protons, and the amine protons. For a related isomer, 5-Bromo-3-chloro-4-methylpyridin-2-amine, the aromatic proton at the 6-position is expected to appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm). The methyl group protons at the 4-position would likely produce a singlet in the aliphatic region (around δ 2.0-3.0 ppm). The amino group (-NH₂) protons would typically be observed as a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Singlet (s) |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet (s) |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

¹³C NMR for Carbon Backbone Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine (B92270) ring would be influenced by the electronegative halogen substituents and the electron-donating amino and methyl groups. Carbons directly bonded to bromine and chlorine would exhibit characteristic shifts. For instance, in related aromatic systems, carbons attached to a halogen can be found in a wide range from approximately 100 to 150 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Cl | 145 - 155 |

| C-Br | 100 - 110 |

| C-NH₂ | 135 - 145 |

| C-CH₃ | 140 - 150 |

| C (Aromatic) | 120 - 140 |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the structure and assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to confirm the position of the single aromatic proton relative to other protons (if any were present) on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This would be crucial for confirming the substitution pattern on the pyridine ring by observing correlations between the methyl protons and the adjacent ring carbons, as well as between the aromatic proton and its neighboring carbons.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass allows for the determination of the elemental formula with a high degree of confidence. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. For a related compound, 5-bromo-2-chloro-6-methylpyridin-3-amine (B1446905), the predicted m/z for the [M+H]⁺ adduct is 220.94757, which reflects the combined isotopic contributions of bromine and chlorine. uni.lu The analysis of this isotopic pattern is a key confirmation of the presence of these halogens.

Table 3: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | ~220.9476 |

Note: These predictions are based on the isomeric structure 5-bromo-2-chloro-6-methylpyridin-3-amine and would be very similar for the target compound. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the methyl group and the aromatic ring, and the C-N and C-C bonds within the pyridine ring. The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the lower frequency "fingerprint" region of the spectrum. For secondary amines, an N-H wagging peak is typically observed between 750 and 700 cm⁻¹. spectroscopyonline.com

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methyl C-H | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-Cl Stretch | C-Cl Stretch | 600 - 800 |

Note: This is a predictive table based on general functional group frequencies and data from related compounds. Actual experimental values may vary.

Single-Crystal X-ray Diffraction Analysis of Pyridine Derivatives

While specific crystallographic data for this compound is not available in the searched literature, extensive studies on closely related structures, such as substituted pyrimidines and other pyridine derivatives, offer significant insights into the expected structural features. For instance, the analysis of 5-Bromo-2-chloropyrimidin-4-amine reveals a planar pyrimidine (B1678525) ring. nih.govresearchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are critical in determining the stability and physical properties of the crystal.

Hydrogen Bonding: In pyridine derivatives containing amino groups, hydrogen bonding is a dominant directional force. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as an acceptor. In the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine, molecules are linked by pairs of N—H⋯N hydrogen bonds to form inversion dimers. nih.govresearchgate.net These dimers are further connected by additional N—H⋯N hydrogen bonds, creating a two-dimensional framework. nih.govresearchgate.net It is highly probable that this compound would exhibit similar N—H⋯N or N—H⋯Cl hydrogen bonding patterns, significantly influencing its crystal packing. The strength and geometry of these bonds are critical, with typical N⋯N distances in related structures being around 3.08 Å. researchgate.net

π-π Stacking: Aromatic rings, like pyridine, can interact through π-π stacking, where the electron clouds of adjacent rings overlap. These interactions are crucial for the stabilization of layered structures. The stacking can be face-to-face or offset, with the latter being common for pyridine rings due to electrostatic considerations. nih.gov In many pyridine derivatives, π-π stacking interactions work in synergy with hydrogen bonds to build complex supramolecular architectures. mdpi.com For example, in some structures, π-stacking of aromatic rings combines with N…H–C hydrogen bonding to form a layer-like packing arrangement. mdpi.com The presence of electron-withdrawing substituents, such as bromine and chlorine, can affect the electron density of the pyridine ring, thereby modulating the strength and geometry of these π-π interactions. rsc.org

The table below summarizes typical intermolecular interactions found in related heterocyclic compounds, which are analogous to what would be expected for this compound.

| Interaction Type | Donor/Acceptor or Group Involved | Typical Distance (Å) | Significance in Crystal Packing | Reference |

| Hydrogen Bond | N-H···N | H···N: ~2.19 - 2.38N···N: ~3.08 | Formation of dimers and extended 2D networks | researchgate.net |

| Hydrogen Bond | C-H···O / C-H···N | Varies | Links molecules into chains | nih.gov |

| Hydrogen Bond | C-H···X (X=Cl, Br) | Varies | Contributes to overall packing stability | mdpi.com |

| π-π Stacking | Pyridine/Pyrimidine Rings | Centroid-Centroid: ~3.5 - 4.0 | Formation of columns or layers | nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of absorption (λmax) and the intensity of the absorption are characteristic of the molecular structure.

For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions.

π → π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally high in energy and result in strong absorption bands, often in the 200-300 nm region for pyridine derivatives.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom) to a π* antibonding orbital. They are lower in energy than π → π* transitions and typically appear as weaker absorption bands at longer wavelengths (>300 nm).

The specific substitution pattern on the pyridine ring significantly influences the energy of these transitions. The presence of auxochromes (like -NH2 and -CH3) and chromophores (like the aromatic ring itself) and their modification by halogens (-Br, -Cl) shifts the absorption maxima. The amino group generally causes a red shift (shift to longer wavelengths) of the π → π* transition.

Computational studies using Density Functional Theory (DFT) on related pyridine derivatives help in understanding the electronic structure and predicting these transitions by analyzing the frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO is related to the wavelength of the longest absorption band in the UV-Vis spectrum.

The table below shows hypothetical UV-Vis absorption data for a substituted pyridine amine, illustrating the types of transitions that would be characteristic of this compound in a non-polar solvent.

| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Orbital Origin |

| π → π | 220 - 280 | High (> 5,000) | π (ring) → π (ring) |

| n → π | 300 - 350 | Low (< 1,000) | n (N-atom) → π (ring) |

Structure Activity Relationship Sar Studies of Derivatives of 5 Bromo 2 Chloro 4 Methylpyridin 3 Amine

Influence of Halogen Substituents (Bromine, Chlorine) on Biological Activity and Reactivity

The presence and position of halogen atoms on a heterocyclic ring are critical determinants of a compound's physicochemical properties and its biological function. In the case of 5-bromo-2-chloro-4-methylpyridin-3-amine, the bromine and chlorine atoms significantly influence its reactivity and potential for molecular interactions.

Halogen atoms, particularly chlorine and bromine, are electron-withdrawing, which can decrease the basicity of the pyridine (B92270) nitrogen. This electronic effect can alter the molecule's pKa, influencing its ionization state at physiological pH and thereby affecting its solubility, membrane permeability, and ability to form hydrogen bonds. rsc.org Furthermore, halogens are known to participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen, which can be crucial for ligand-receptor binding. The strength of this interaction generally increases with the size and polarizability of the halogen, following the order Cl < Br < I. nih.gov

The reactivity of halogenated pyridines is a key aspect of their utility as synthetic intermediates. evitachem.com The chlorine at the C2 position and the bromine at the C5 position are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing pathways to a wide array of derivatives. mdpi.comevitachem.com

Table 1: Influence of Halogen Substitution on Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

| Compound | Substitution | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| Derivative 1 | Unsubstituted | SW620 | >10 |

| Derivative 2 | Bromo-substituted | SW620 | 0.4 - 0.7 |

| Derivative 3 | Bromo-substituted | HeLa | 1.8 - 3.2 |

| Derivative 4 | Bromo-substituted | PC3 | 1.8 - 3.2 |

Data synthesized from findings on bromo-substituted imidazo[4,5-b]pyridines, which indicate a significant increase in activity upon bromination. mdpi.com

Impact of Methyl and Amino Substituents on Molecular Interactions

The methyl and amino groups on the this compound scaffold are fundamental to its molecular recognition by biological targets.

The methyl group at the 4-position has several potential effects. Its small size and lipophilic nature can allow it to fit into specific hydrophobic pockets within a protein's binding site. nih.gov This can lead to favorable van der Waals interactions, enhancing binding affinity. The addition of a methyl group can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. nih.gov Furthermore, a methyl group can exert steric effects, influencing the conformation of the molecule or adjacent functional groups. For example, an ortho-methyl group can force adjacent rings into a more twisted and potentially more bioactive conformation. nih.gov In the development of the Bcr-Abl inhibitor imatinib, the introduction of a methyl group ortho to the pyrimidinyl-amino group was a key modification that enhanced potency. wikipedia.org

The amino group at the 3-position is a critical hydrogen bond donor and can also act as a hydrogen bond acceptor via its lone pair of electrons. This ability to form hydrogen bonds is often essential for anchoring a ligand within a protein's active site. acs.org The amino group also serves as a key synthetic handle. For instance, it can be acylated or used as a nucleophile in reactions to build more complex structures, such as fused ring systems like imidazo[1,2-a]pyridines, which are known to possess a wide range of biological activities, including kinase inhibition. nih.govnih.gov The basicity of the amino group, modulated by the electronic effects of the other substituents on the ring, will influence its protonation state and its strength as a hydrogen bond donor.

Table 2: Functional Roles of Methyl and Amino Groups in Molecular Interactions

| Substituent | Position | Potential Roles in Molecular Interactions |

|---|---|---|

| Methyl | 4 | - Fills hydrophobic pockets nih.gov - Increases lipophilicity nih.gov - Induces favorable conformations via steric effects nih.gov |

| Amino | 3 | - Acts as a hydrogen bond donor/acceptor acs.org - Serves as a key site for synthetic modification nih.govnih.gov - Anchors ligand in binding site |

Systematic Modifications and Their Effect on Target Binding (e.g., Kinase Inhibition)

The this compound scaffold is an excellent starting point for creating libraries of compounds for screening against various biological targets, particularly protein kinases. Kinases are a major class of drug targets, especially in oncology, and substituted pyridines are a common core structure in many kinase inhibitors. cncb.ac.cnarabjchem.org

Systematic modifications of this scaffold typically involve reactions at the amino group and the halogen positions. For example, the 3-amino group can be cyclized with various reagents to form fused heterocyclic systems. A study on imidazo[1,2-a]pyridine (B132010) derivatives as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), a target in cancer therapy, demonstrated how systematic modifications impact activity. nih.gov By varying the substituents on the fused imidazole (B134444) ring system derived from a substituted 2-aminopyridine (B139424) core, researchers were able to significantly improve inhibitory potency.

Another key modification strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, at the C2 (chloro) or C5 (bromo) positions. mdpi.com This allows for the introduction of a wide variety of aryl and heteroaryl groups. These appended groups can extend into different regions of a kinase's ATP-binding site, forming additional hydrogen bonds, hydrophobic interactions, or pi-stacking interactions, thereby enhancing binding affinity and selectivity. For instance, in the development of pyrido[2,3-d]pyrimidine-based kinase inhibitors, the introduction of groups like 4-chlorophenyl or piperazine (B1678402) moieties led to significant inhibitory effects against kinases such as PI3K and CDK4/6. nih.gov

Table 3: Example of Systematic Modification and Effect on Kinase Inhibition (Hypothetical Data Based on Known SAR Principles)

| Base Scaffold | Modification | Resulting Structure | Target | Effect on IC50 | Rationale |

|---|---|---|---|---|---|

| This compound | Suzuki coupling at C2 with phenylboronic acid | 5-Bromo-4-methyl-2-phenylpyridin-3-amine | Kinase X | Moderate Inhibition | Phenyl group occupies a hydrophobic pocket. |

| This compound | Cyclization of 3-amino group to form an imidazo[1,2-a]pyridine | Fused bicyclic system | Nek2 Kinase | Increased Inhibition nih.gov | Rigidified scaffold with improved fit in the active site. |

| 5-Bromo-4-methyl-2-phenylpyridin-3-amine | Addition of a morpholine (B109124) group to the phenyl ring | 5-Bromo-4-methyl-2-(4-morpholinophenyl)pyridin-3-amine | PI3K Kinase | High Inhibition nih.gov | Morpholine group forms a key hydrogen bond with the hinge region of the kinase. |

Positional Isomerism and its Implications for Biological Activity

Positional isomerism, which involves changing the location of substituents on the pyridine ring, can have a profound impact on biological activity. Even a subtle shift of a functional group can drastically alter a molecule's shape, electronic properties, and its ability to interact with a specific biological target. nih.gov

For the this compound core, several positional isomers exist, such as 3-bromo-5-chloro-4-methylpyridin-2-amine (B598895) or 5-bromo-3-chloro-4-methylpyridin-2-amine. cymitquimica.com These isomers, while having the same molecular formula, will present their functional groups in different spatial arrangements.

Consider the difference between a 3-amino and a 2-amino pyridine. The position of the amino group dictates the vector and distance of its potential hydrogen bonds relative to the pyridine nitrogen and other substituents. If a specific hydrogen bond with a key amino acid residue in a kinase's hinge region is required for activity, only the isomer with the correctly positioned amino group will be active. For example, many Type I kinase inhibitors form a critical hydrogen bond between a heterocyclic nitrogen and the backbone NH of a hinge residue, and another between a donor/acceptor on a substituent and a backbone carbonyl. Changing the position of the amino group from the 3- to the 2- or 4-position would disrupt this essential binding pattern.

Similarly, moving the methyl group from the 4-position to another position would alter the molecule's shape and how it fits into a hydrophobic pocket. The relative positions of the electron-withdrawing halogen atoms also fine-tune the electronics of the ring and the reactivity of each site, affecting both biological activity and synthetic accessibility. Studies on disubstituted fentanyl analogues show that the relative positions of substituents (e.g., 3-methylfentanyl) create different stereoisomers with vastly different potencies, highlighting the critical importance of substituent placement. wikipedia.org Therefore, the synthesis and biological evaluation of various positional isomers are a cornerstone of SAR studies to identify the optimal arrangement of functional groups for a desired biological effect.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-5-chloro-4-methylpyridin-2-amine |

| 5-Bromo-3-chloro-4-methylpyridin-2-amine |

| Imatinib |

| Phenylboronic acid |

| 5-Bromo-4-methyl-2-phenylpyridin-3-amine |

Industrial Process Development and Scale Up Considerations

Development of Feasible and Cost-Effective Synthetic Routes for Large-Scale Production